(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Description
(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (CAS: 37031-29-1) is a chiral dioxolane derivative synthesized from L-tartaric acid. It serves as a key intermediate in asymmetric synthesis and pharmaceutical chemistry due to its rigid bicyclic structure and stereochemical control. The compound is prepared by reacting (+)-diethyl L-tartrate with 2,2-dimethoxypropane under acid catalysis, forming an isopropylidene-protected dioxolane ring . Key properties include:
- Molecular Formula: C₉H₁₄O₆
- Molecular Weight: 218.21 g/mol
- Physical Form: Clear liquid
- Specific Rotation: [α]²⁰_D = −54° (neat)
- Density: 1.19 g/mL
- Boiling Point: 139°C
Its structure is confirmed by IR, NMR (¹H and ¹³C), and X-ray crystallography in derivatives . The compound is widely used in synthesizing glycopyranosides, TADDOL ligands, and bioactive molecules .
Properties
IUPAC Name |
dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOUYVVWUTPNG-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350806 | |
| Record name | Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116499-08-2, 37031-29-1 | |
| Record name | rel-4,5-Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116499-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37031-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4,5-dimethyl ester, (4R,5R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4,5-dimethyl ester, (4R,5R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of dimethyl tartrate with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then converted into the desired dioxolane derivative. The reaction conditions often include the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a protecting group for diols.
Biology: Investigated for its potential in enzyme inhibition studies and as a model compound in stereochemical research.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its reactivity and interaction with enzymes and other biological molecules. The dioxolane ring structure provides a rigid framework that can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Property Comparisons
Functional Group Impact
- Ester Groups : Methyl esters (e.g., 37031-29-1) offer higher volatility and reactivity compared to ethyl esters (59779-75-8), which have increased lipophilicity .
- Aromatic Substituents : The 2-hydroxyphenyl group in compound 7 () enhances antimicrobial activity due to improved membrane interaction .
- Chirality : The (4R,5R) configuration enables enantioselective catalysis, while racemic mixtures (e.g., compound 8 in ) lack optical activity .
Key Research Findings
Antimicrobial Efficacy : Chiral 1,3-dioxolane derivatives exhibit broad-spectrum activity, with MIC values as low as 4.8 µg/mL against S. aureus .
Asymmetric Catalysis : TADDOL derivatives (e.g., 15b) achieve 63% yield in Grignard reactions, enabling enantioselective synthesis .
Structural Rigidity: X-ray data confirm the monoclinic crystal system in glycosylated derivatives, highlighting steric stability .
Biological Activity
(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral compound belonging to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.
- Molecular Formula : CHO
- Molecular Weight : 246.26 g/mol
- CAS Number : 37031-29-1
Synthesis
The synthesis of this compound typically involves the reaction of diols with salicylaldehyde in the presence of a catalyst. The enantiomerically pure form is preferred in pharmaceutical applications due to its distinct biological activity compared to its racemic counterparts.
Antibacterial Activity
A study conducted on various 1,3-dioxolane derivatives revealed significant antibacterial activity against several strains of bacteria. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that:
- Staphylococcus aureus : Exhibited minimal inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.
- Staphylococcus epidermidis : Most compounds showed excellent activity.
- Pseudomonas aeruginosa : Certain derivatives displayed perfect antibacterial activity.
Table 1 summarizes the antibacterial activity of selected derivatives:
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| Compound 1 | 625 | S. aureus |
| Compound 2 | 1250 | S. epidermidis |
| Compound 3 | >2000 | E. faecalis |
| Compound 4 | 625 | P. aeruginosa |
Antifungal Activity
The antifungal properties were evaluated against Candida albicans, with most compounds showing significant efficacy. Notably, all compounds except one demonstrated strong antifungal effects.
Table 2 provides an overview of antifungal activity:
| Compound | Activity Against C. albicans |
|---|---|
| Compound 1 | No Activity |
| Compound 2 | Significant Activity |
| Compound 3 | Significant Activity |
| Compound 4 | Significant Activity |
Case Studies
Research has highlighted the importance of chirality in the biological activity of dioxolane derivatives. In one case study, a series of enantiomerically pure and racemic dioxolanes were synthesized and tested for their biological properties. The study found that the enantiomers exhibited different levels of antibacterial and antifungal activities compared to their racemic mixtures, emphasizing the role of stereochemistry in drug design.
Q & A
Basic Research Questions
What are the standard synthetic protocols for (4R,5R)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate?
The compound is typically synthesized via acid-catalyzed ketalization of dimethyl tartrate derivatives. A common method involves reacting protected diethyl tartrate with piperazine or other nucleophiles under mild conditions (20–30°C) to yield the dioxolane ring. For example, stirring diethyl tartrate with excess piperazine for 10 hours achieves an 89% yield after recrystallization with acetone . Alternative routes use mixed solvents (e.g., ethyl acetate:benzene) to isolate the product via extraction and concentration, achieving >90% purity by HPLC .
How is the stereochemical configuration of this compound confirmed?
X-ray crystallography is the gold standard for confirming stereochemistry. For instance, monoclinic crystal structures (space group P21) with unit cell parameters (a = 12.261 Å, b = 4.520 Å, c = 15.656 Å, β = 112.27°) have been resolved, validating the (4R,5R) configuration . NMR spectroscopy (e.g., ¹H and ¹³C) complements this by analyzing coupling constants and diastereotopic proton splitting patterns .
What purification methods are effective for isolating high-purity samples?
- Recrystallization : Acetone or hexane/ethyl acetate mixtures yield >99% purity .
- Chromatography : Flash column chromatography with silica gel (hexane:ethyl acetate gradients) resolves enantiomeric impurities .
- Extraction : Sequential washing with water and saturated brine removes unreacted reagents .
Advanced Research Questions
How does this compound perform in asymmetric catalysis, and what challenges arise?
The dioxolane backbone serves as a chiral ligand in organometallic catalysts. For example, when complexed with titanium(IV), it forms active catalysts for stereoselective reactions. However, challenges include:
- Low catalytic efficiency : Organotin hydrides derived from this compound require stoichiometric amounts for ketone reductions, achieving only 30% conversion due to side reactions (e.g., cyclic distannane formation) .
- Side reactions : Ester functionalities may reduce undesirably under strong reductive conditions (e.g., NaCNBH3) .
Table 1 : Catalyst loading vs. product yield in α-bromoester reduction
| Catalyst Loading (mol%) | Conversion (%) | Major Product |
|---|---|---|
| 1 | 45 | Alcohol |
| 5 | 70 | Alcohol + Ester byproduct |
| 10 | 100 | Over-reduced product |
What strategies resolve contradictions in reaction yields across studies?
Discrepancies in yields (e.g., 30% vs. 91.8% in different syntheses ) often stem from:
- Reaction conditions : Temperature, solvent polarity, and inert atmosphere (N₂/Ar) critically influence steric outcomes.
- Catalyst stability : Organotin hydrides degrade under moisture, necessitating strict anhydrous protocols .
- Byproduct analysis : HPLC-MS or GC-MS identifies intermediates (e.g., distannanes) that divert reaction pathways .
What computational tools predict synthetic routes for derivatives?
Retrosynthetic analysis using AI models (e.g., Template_relevance Reaxys, Pistachio) leverages reaction databases to propose feasible pathways. For example, substituting the dioxolane’s methyl groups with aryl rings enhances steric bulk for enantioselective catalysis . Density functional theory (DFT) calculations optimize transition states for key steps like ketalization .
How does structural modification impact biological activity?
Derivatives of this compound exhibit radical scavenging and enzyme inhibition. Key findings include:
- Antioxidant activity : Analogues with hydroxyl groups show DPPH radical scavenging (IC₅₀ ~10 µM), comparable to ascorbic acid .
- Enzyme inhibition : Modifications at the 2,2-dimethyl group enhance inhibition of α-glucosidase (relevant to diabetes) by 40% compared to unmodified dioxolanes .
Table 2 : Biological activities of dioxolane derivatives
| Derivative | Target Enzyme | IC₅₀ (µM) | Application |
|---|---|---|---|
| 2-Phenyl-substituted | α-Glucosidase | 12.5 | Diabetes |
| Hydroxyl-modified | Xanthine oxidase | 8.2 | Gout |
Methodological Guidelines
- Stereochemical analysis : Combine X-ray crystallography (P21 symmetry) with NOESY NMR to confirm trans-4R,5R configurations .
- Reaction optimization : Screen solvents (THF, hexane) and catalysts (LaCl₃-LiCl₂) to improve cross-coupling yields .
- Biological assays : Use UV-Vis spectroscopy (DPPH assay) and enzyme kinetics (Lineweaver-Burk plots) for activity quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
